molecular formula C6H4BrIO B155140 2-Bromo-3-iodophenol CAS No. 863870-88-6

2-Bromo-3-iodophenol

Cat. No. B155140
M. Wt: 298.9 g/mol
InChI Key: QJLSNAHXGXLMLR-UHFFFAOYSA-N
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Description

2-Bromo-3-iodophenol is a brominated and iodinated phenol derivative. While the specific compound 2-Bromo-3-iodophenol is not directly studied in the provided papers, related bromophenols have been investigated for various properties and applications. Bromophenols are a class of compounds known for their diverse biological activities and environmental relevance.

Synthesis Analysis

The synthesis of bromophenol derivatives is a topic of interest due to their potential applications. For instance, novel bromophenol derivatives have been synthesized and tested for their inhibitory actions against enzymes like carbonic anhydrase, which is important for understanding their biological activities . Another study reports the synthesis and characterization of bromophenol glucuronide and sulfate conjugates, which are metabolites of polybrominated diphenyl ethers (PBDEs) and can serve as exposure markers for these environmental contaminants .

Molecular Structure Analysis

The molecular structure of bromophenols can be complex and is influenced by factors such as intramolecular hydrogen bonding and the effects of substituent groups like bromine. Density functional theory (DFT) calculations have been used to study the molecular structures and properties of a complete series of bromophenols, revealing systematic trends in structural parameters and molecular properties with increasing bromine substitution . Additionally, spectroscopic techniques and single-crystal X-ray diffraction have been employed to characterize the structure of bromophenol derivatives .

Chemical Reactions Analysis

Bromophenols can undergo various chemical reactions, including oxidative degradation. A study on the degradation of bromophenols by Fe(VI) showed that the degradation rates increased with higher Fe(VI) concentrations and that the position of the substituting Br atom significantly influenced the reactivity . The study also identified the formation of self-coupling products during the oxidation process.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols are of great interest due to their environmental presence and potential health effects. For example, 2-bromo-4-methylphenol has been identified as a compound responsible for an "iodine" off-flavor in wines, and its sensory thresholds in different wine types have been studied . The analytical method developed for detecting bromophenols at taste threshold concentrations in water using purge-and-trap after in situ acetylation highlights the importance of sensitive detection methods for these compounds .

Scientific Research Applications

Environmental Impact and Toxicity

  • A study by Richardson et al. (2008) examined the toxicity of iodoacids and iodo-trihalomethanes in drinking waters, highlighting the relevance of compounds like 2-Bromo-3-iodophenol in environmental chemistry and public health. They found that compounds containing an iodo-group exhibited enhanced mammalian cell cytotoxicity and genotoxicity compared to their brominated and chlorinated analogues (Richardson et al., 2008).

Applications in Organic Synthesis and Chemical Analysis

  • Schmidt and Riemer (2014) investigated the Suzuki-Miyaura couplings of halophenols, including iodophenols, underlining their utility in synthetic chemistry for creating complex organic compounds (Schmidt & Riemer, 2014).
  • Shu (2011) detailed the synthesis of 3-Bromo-2-phenylbenzofuran from 2-iodophenol, showcasing how halophenols like 2-Bromo-3-iodophenol can be precursors in organic synthesis (Shu, 2011).

Biological and Pharmaceutical Research

  • Guo et al. (2018) studied a novel bromophenol derivative showing anticancer activities, demonstrating the potential of bromophenol compounds in pharmaceutical research (Guo et al., 2018).

Safety And Hazards

2-Bromo-3-iodophenol is classified under the GHS07 hazard class . It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation . It is also harmful if inhaled .

properties

IUPAC Name

2-bromo-3-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLSNAHXGXLMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465215
Record name 2-BROMO-3-IODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-iodophenol

CAS RN

863870-88-6
Record name 2-Bromo-3-iodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863870-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BROMO-3-IODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-iodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Storch, J Sýkora, J Čermák, J Karban… - The Journal of …, 2009 - ACS Publications
… 2-Bromo-3-iodophenol 1b prepared from 1c or according to the literature procedure (22) was converted into 2b in the same manner. Boronic acids 3a and 3b were prepared from 2 by …
Number of citations: 74 pubs.acs.org
E Das, S Basak, A Anoop, S Chand… - The Journal of Organic …, 2019 - ACS Publications
… unsymmetrical aryl-fused enediynes 1a–d with various alkoxy substituents at the ortho position were synthesized starting from a common intermediate 2-bromo-3-iodophenol which was …
Number of citations: 10 pubs.acs.org

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